Pentane-1,2-diamine

Übersicht

Beschreibung

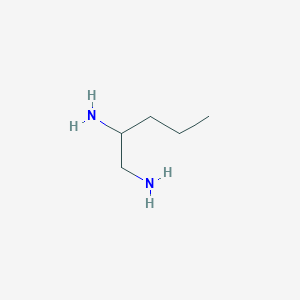

Pentane-1,2-diamine, also known as 1,2-diaminopentane, is an organic compound with the molecular formula C5H14N2. It is a type of diamine, which means it contains two amino groups (-NH2) attached to a pentane backbone. This compound is a colorless liquid with a characteristic amine odor and is soluble in water and organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentane-1,2-diamine can be synthesized through various methods. One common method involves the reductive amination of 1,2-pentanedione with ammonia or primary amines in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of nitriles or imines derived from pentane. This process involves the use of high-pressure hydrogen gas and a metal catalyst, such as nickel or platinum, to reduce the nitrile or imine to the corresponding diamine. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields.

Analyse Chemischer Reaktionen

Oxidation Reactions

Pentane-1,2-diamine undergoes oxidation to form imines or nitriles depending on the reaction conditions:

-

Strong oxidizing agents (e.g., KMnO₄, H₂O₂) convert the amine groups to nitriles via dehydrogenation .

-

Mild oxidizing agents (e.g., O₂ with catalytic metal complexes) yield imines through partial oxidation .

Reduction Reactions

The compound participates in reductive amination and hydrogenation:

-

Reductive amination : Reacts with ketones/aldehydes (e.g., 1,2-pentanedione) in the presence of NaBH₄ or H₂/Pd-C to form secondary amines .

-

Self-reduction : Under hydrogenation, it stabilizes intermediates in polymer synthesis .

| Substrate | Reagents | Products |

|---|---|---|

| 1,2-Pentanedione | NaBH₄, NH₃ | N,N'-dialkylthis compound |

| Aliphatic aldehydes | H₂ (1 atm), Ni catalyst | Cross-linked polyamines |

Substitution Reactions

The primary amino groups undergo nucleophilic substitution with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Acylation : Forms amides upon treatment with acyl chlorides (e.g., acetyl chloride) .

| Electrophile | Conditions | Product |

|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C | N,N,N',N'-Tetramethylthis compound |

| CH₃COCl | Et₃N, CH₂Cl₂, 0°C → RT | N,N'-Diacetylthis compound |

Coordination Chemistry

The diamine acts as a bidentate ligand, forming stable complexes with transition metals:

-

Cu(II) complexes : Adopts a square-planar geometry, used in catalysis .

-

Ni(II) complexes : Exhibits redox activity in electrochemical applications .

| Metal Salt | Coordination Mode | Application |

|---|---|---|

| CuCl₂ | Bidentate (N,N') | Catalytic oxidation of alcohols |

| Ni(NO₃)₂ | Bidentate (N,N') | Electrocatalytic CO₂ reduction |

Condensation Reactions

-

Schiff base formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to generate stable Schiff bases, precursors for macrocyclic ligands .

-

Polymerization : Condenses with dicarboxylic acids to form polyamides .

| Carbonyl Compound | Conditions | Product |

|---|---|---|

| Benzaldehyde | EtOH, reflux, 12h | N,N'-Bis(benzylidene)this compound |

| Adipic acid | Melt polymerization, 200°C | Thermally stable polyamide |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Pentane-1,2-diamine is primarily utilized in organic synthesis. Its amine functional groups make it a versatile building block for the production of various chemical compounds, including:

- Polyamines : These are important in biochemistry and are used in cellular processes.

- Schiff Bases : this compound can react with aldehydes or ketones to form Schiff bases, which are valuable in organic synthesis and material science.

- Cross-linking Agents : Due to its two amine groups, it can act as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of materials.

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been explored for its potential therapeutic applications. It serves as a precursor for synthesizing various bioactive compounds. Notably:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties through mechanisms involving polyamine metabolism.

- Neuroprotective Agents : Some studies suggest that compounds derived from this compound may offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Industrial Uses

This compound finds applications in several industrial processes:

- Adhesives and Sealants : Its ability to form strong bonds makes it suitable for use in adhesives and sealants.

- Coatings : It is used as a hardener for epoxy resins and other coatings due to its reactive amine groups.

Case Study 1: Synthesis of Polymeric Materials

A study demonstrated the use of this compound as a cross-linking agent in the synthesis of polyurethane elastomers. The resulting materials exhibited enhanced mechanical properties compared to those synthesized without the diamine.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer effects of this compound derivatives. The study found that certain modifications to the diamine structure significantly increased cytotoxicity against cancer cell lines.

Wirkmechanismus

The mechanism of action of pentane-1,2-diamine involves its interaction with various molecular targets and pathways. As a diamine, it can form stable complexes with metal ions, which can influence catalytic processes and enzyme activities. Additionally, its ability to undergo nucleophilic substitution and cross-linking reactions makes it useful in modifying biomolecules and materials.

Vergleich Mit ähnlichen Verbindungen

Pentane-1,2-diamine can be compared with other similar compounds, such as:

Ethylenediamine (1,2-diaminoethane): A smaller diamine with two carbon atoms, commonly used in the synthesis of chelating agents and polymers.

1,3-Diaminopropane (propane-1,3-diamine): A three-carbon diamine used in the production of pharmaceuticals and epoxy resins.

1,5-Diaminopentane (cadaverine): A five-carbon diamine similar to this compound but with amino groups at the 1 and 5 positions, used in the synthesis of polyamides and as a biomarker for bacterial contamination.

This compound is unique due to its specific structure, which allows for distinct reactivity and applications compared to other diamines. Its position of amino groups on adjacent carbons provides unique properties in terms of reactivity and complex formation.

Biologische Aktivität

Pentane-1,2-diamine, also known as 1,2-diaminopentane or cadaverine, is an organic compound with the molecular formula CHN. It is a colorless liquid characterized by its amine odor and is soluble in both water and organic solvents. This compound has garnered attention for its biological activities and potential applications in various fields such as medicine, biochemistry, and materials science.

This compound features two amino groups (-NH) attached to a pentane backbone. As a polyamine , it plays a crucial role in several biochemical pathways, including:

- Cell Proliferation : Involved in regulating cell growth and division.

- Molecular Signaling : Acts as a signaling molecule in various cellular processes.

- Stress Responses : Mediates responses to environmental stressors in plants.

- Nutritional Functions : Contributes to fertility and immune system functions.

The mechanism of action of this compound involves its interaction with cellular components, influencing metabolic pathways that are vital for maintaining cellular integrity and function .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been noted for its effectiveness against various bacterial strains. For instance, research indicates that derivatives of this compound exhibit significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella Typhi. The minimum inhibitory concentrations (MICs) for certain synthesized derivatives were found to be as low as 0.12 mg/mL .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. Compounds derived from it have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related damage in cells. In assays such as the DPPH radical scavenging method, certain derivatives demonstrated substantial antioxidant activity comparable to standard antioxidants like ascorbic acid .

Synthesis of Derivatives

The synthesis of this compound derivatives has been explored extensively. For example, Schiff bases formed from this compound have been characterized using spectroscopic methods (UV-Vis, FT-IR, NMR). These derivatives were tested for their biological activities, demonstrating enhanced antibacterial and antioxidant properties compared to the parent compound .

Comparative Studies

A comparative analysis of this compound with other diamines (e.g., ethylenediamine and propane-1,3-diamine) reveals unique reactivity patterns due to the specific positioning of amino groups. This structural distinction allows this compound to participate in diverse chemical reactions and applications in organic synthesis.

Applications in Scientific Research

This compound is utilized across various scientific domains:

- Chemistry : As a building block for synthesizing complex organic molecules and ligands.

- Biochemistry : Employed in biochemical assays and as a cross-linking agent.

- Medicine : Investigated for potential therapeutic applications in drug development.

- Industry : Used in the production of adhesives and specialty chemicals .

Eigenschaften

IUPAC Name |

pentane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-2-3-5(7)4-6/h5H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGZAWSMGCIBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562431 | |

| Record name | Pentane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52940-41-7 | |

| Record name | Pentane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pentane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.